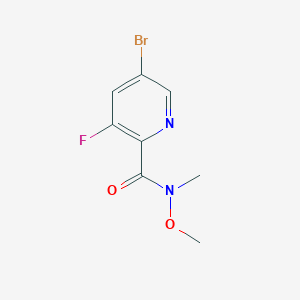

5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

Descripción

5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with bromo (Br) at position 5, fluoro (F) at position 3, and a carboxamide group at position 2. Bromine and fluorine substituents are common in pharmaceuticals due to their electron-withdrawing effects, which influence reactivity and binding interactions with biological targets . This compound is structurally analogous to intermediates used in the synthesis of kinase inhibitors and sulfonamide derivatives, as evidenced by related synthetic pathways .

Propiedades

IUPAC Name |

5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFN2O2/c1-12(14-2)8(13)7-6(10)3-5(9)4-11-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBWTCUONCOSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=N1)Br)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610570 | |

| Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-92-6 | |

| Record name | 5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

Bromination: Introduction of the bromine atom at the 5-position of the pyridine ring.

Fluorination: Introduction of the fluorine atom at the 3-position.

Amidation: Formation of the carboxamide group at the 2-position.

Methoxylation and Methylation: Introduction of methoxy and methyl groups on the nitrogen atom of the carboxamide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxamide group.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

Substitution: Products with different substituents replacing bromine or fluorine.

Oxidation: Oxidized derivatives of the carboxamide group.

Reduction: Reduced forms of the carboxamide group.

Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Aplicaciones Científicas De Investigación

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: : The compound is explored for its potential as a drug candidate, particularly in the treatment of various diseases due to its unique chemical structure.

Industry: : It is used in the development of new materials and as a building block in organic synthesis.

Mecanismo De Acción

The mechanism of action of 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, methoxy, and methyl groups can influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Key Observations :

- Carboxamide vs. Sulfonamide : Replacing the carboxamide with a sulfonamide (as in ) introduces stronger hydrogen-bonding capacity and acidity, which may alter pharmacokinetic properties.

- Positional Isomerism: Compounds like 3-bromo-5-fluoro-2-methoxypyridine (similarity score 0.76 ) demonstrate that minor positional changes in substituents significantly reduce structural similarity, affecting biological activity.

Methodological Considerations for Compound Comparison

Quantitative similarity assessment often employs Tanimoto coefficients or molecular fingerprinting. For example, 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide has a similarity score of 0.82 with 5-bromo-6-methoxypyridin-3-amine, indicating moderate structural overlap . However, dissimilarity in functional groups (e.g., carboxamide vs. amine) may lead to divergent biological outcomes, underscoring the need for multi-parameter optimization in drug design .

Actividad Biológica

5-Bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by the presence of bromine, fluorine, methoxy, and methyl substituents on a pyridine ring, presents interesting possibilities for pharmaceutical applications. This article will explore the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is C_8H_9BrFNO_2, with a molecular weight of approximately 263.06 g/mol. The structure can be represented as follows:

Key Functional Groups

- Bromine and Fluorine : These halogens enhance the lipophilicity and bioactivity of the compound.

- Methoxy and Methyl Groups : These groups can influence the compound's interaction with biological targets.

The biological activity of 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms and methoxy groups can significantly affect its binding affinity and specificity. Research indicates that this compound may act as an inhibitor or activator in various biochemical pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it exhibited notable activity against various strains of bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values suggest that it may be effective against pathogens such as Salmonella Typhi .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | 50 | 100 |

| Other tested compounds | Varies | Varies |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of several derivatives including 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide. It showed moderate activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 12.5 mg/mL to 50 mg/mL . -

Binding Affinity Studies :

Molecular docking studies revealed that this compound could establish significant interactions within the active sites of target proteins, which are crucial for its antimicrobial effects. For example, it formed hydrogen bonds with key amino acids in the binding pocket, enhancing its inhibitory potential .

Comparative Analysis with Similar Compounds

5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-bromo-2-fluoro-3-methylpyridine | Lacks carboxamide group | Lower antimicrobial activity |

| 3-fluoro-5-methoxypyridine | Lacks bromine and carboxamide groups | Moderate activity against Gram-positive bacteria |

| N-methoxy-N-methylpyridine-2-carboxamide | Lacks bromine and fluorine substituents | Minimal activity compared to others |

The unique combination of substituents in 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide contributes to its distinct chemical reactivity and potential biological activity, setting it apart from these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.